molecular formula C11H9NO4S B3128825 Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate CAS No. 338976-22-0

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Cat. No.: B3128825
CAS No.: 338976-22-0
M. Wt: 251.26 g/mol
InChI Key: RPJZAXLNIDSWLN-WUXMJOGZSA-N
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Description

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the reaction of 5-formyl-2-furancarboxylic acid with hydroxylamine hydrochloride to form the hydroxyimino derivative. This intermediate is then reacted with methyl thiophene-2-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-formyl-2-furyl)-2-thiophenecarboxylate: Similar structure but lacks the hydroxyimino group.

    Methyl 3-(5-((amino)methyl)-2-furyl)-2-thiophenecarboxylate: Contains an amino group instead of a hydroxyimino group.

    Methyl 3-(5-((hydroxyimino)methyl)-2-thiophenecarboxylate: Similar but with a different heterocyclic ring.

Uniqueness

The presence of both furan and thiophene rings, along with the hydroxyimino group, makes Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate unique

Properties

IUPAC Name

methyl 3-[5-[(E)-hydroxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-11(13)10-8(4-5-17-10)9-3-2-7(16-9)6-12-14/h2-6,14H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJZAXLNIDSWLN-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
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Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
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Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
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Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
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Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
Reactant of Route 6
Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

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